molecular formula C17H13ClN2O3 B2748367 (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327168-84-2

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2748367
CAS No.: 1327168-84-2
M. Wt: 328.75
InChI Key: LRPMABJEPBYBPO-JZJYNLBNSA-N
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Description

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a chromene core with a carboxamide group and a substituted phenyl imino group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate enones under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the chromene derivative reacts with an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution with the Phenyl Imino Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chromene ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium methoxide (NaOMe), sodium thiolate (NaSR), or primary amines (RNH2) under basic conditions.

Major Products

    Oxidation: Formation of chromene-3,7-dione or quinone derivatives.

    Reduction: Formation of (2Z)-2-[(2-chloro-4-methylphenyl)amino]-7-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions due to the presence of multiple functional groups.

Biology

    Antimicrobial Agents: Studied for potential antimicrobial activity against various bacterial and fungal strains.

    Antioxidants: Evaluated for antioxidant properties due to the presence of hydroxyl and imino groups.

Medicine

    Anti-inflammatory Agents: Investigated for anti-inflammatory effects in various in vitro and in vivo models.

    Anticancer Agents: Potential use in cancer therapy due to its ability to interact with cellular targets involved in cell proliferation and apoptosis.

Industry

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromene core.

    Material Science:

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity.

    Signal Transduction Modulation: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-chlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-bromo-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Uniqueness

  • Substituent Effects : The presence of both chlorine and methyl groups on the phenyl ring may enhance its biological activity compared to similar compounds with different substituents.
  • Hydroxyl Group Position : The position of the hydroxyl group on the chromene ring can significantly influence its chemical reactivity and biological interactions.
  • Imino Group Configuration : The (2Z) configuration of the imino group may provide specific steric and electronic properties that differentiate it from other isomers.

This detailed overview provides a comprehensive understanding of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-9-2-5-14(13(18)6-9)20-17-12(16(19)22)7-10-3-4-11(21)8-15(10)23-17/h2-8,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPMABJEPBYBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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